molecular formula C13H10N4OS B6580137 N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1207008-13-6

N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6580137
CAS No.: 1207008-13-6
M. Wt: 270.31 g/mol
InChI Key: ABXBGSPFPFRNME-UHFFFAOYSA-N
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Description

N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a benzothiadiazole core linked to a pyridine moiety via a carboxamide group

Mechanism of Action

Target of Action

The compound N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, also known as N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) group . This group has been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The BTZ motif, to which this compound belongs, is known for its strong electron-accepting properties . The presence of an intramolecular charge transfer mechanism during light absorption has been observed, with electron density transferring from the aryl donor groups to the particle orbital localized on the BTZ group .

Biochemical Pathways

The BTZ group has been researched for photocatalytic applications . The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties . .

Result of Action

The compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets show high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching . The unique PAA detection performance of F-CTF-3 can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between F-CTF-3 and PAAs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed in the context of photocatalysis . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of 2-nitroaniline with sulfur and a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃).

    Attachment of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazole derivative with 2-chloromethylpyridine in the presence of a base like potassium carbonate (K₂CO₃).

    Formation of the Carboxamide Group: The final step involves the amidation of the intermediate product with an appropriate amine, such as pyridine-2-carboxamide, under mild conditions using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the nitro group in the benzothiadiazole core, converting it to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NBS in an organic solvent like dichloromethane (CH₂Cl₂).

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-benzothiadiazole derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide serves as a versatile building block for constructing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways, making it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)benzamide: Similar structure but lacks the benzothiadiazole core.

    2-(pyridin-2-yl)benzothiazole: Similar core structure but different functional groups.

    N-(pyridin-2-yl)methylbenzamide: Similar functional groups but different core structure.

Uniqueness

N-[(pyridin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to the combination of its benzothiadiazole core and pyridine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c18-13(15-8-10-3-1-2-6-14-10)9-4-5-11-12(7-9)17-19-16-11/h1-7H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXBGSPFPFRNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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